BRAF inhibitor -

BRAF inhibitor

Catalog Number: EVT-8082175
CAS Number:
Molecular Formula: C22H18F2N4O3S
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BRAF inhibitors are a class of targeted therapies designed to inhibit the activity of the BRAF protein, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is critical for cell division and differentiation, and mutations in the BRAF gene, particularly the V600E mutation, are implicated in various cancers, most notably melanoma. The development of BRAF inhibitors has significantly advanced the treatment landscape for patients with BRAF-mutated tumors.

Source

The BRAF gene encodes a serine/threonine kinase that plays a crucial role in transmitting signals from cell surface receptors to the nucleus. Mutations in this gene lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival. The first BRAF inhibitor approved for clinical use was vemurafenib, which specifically targets the V600E mutation. Other inhibitors include dabrafenib and encorafenib, each with varying mechanisms and selectivity.

Classification

BRAF inhibitors can be classified into two main categories:

  • Selective BRAF Inhibitors: These specifically target the mutated form of BRAF, such as V600E. Examples include vemurafenib and dabrafenib.
  • Non-selective BRAF Inhibitors: These inhibit both wild-type and mutant forms of BRAF, which may lead to broader effects on cell signaling pathways. Examples include encorafenib.
Synthesis Analysis

Methods

The synthesis of BRAF inhibitors typically involves several steps, including:

  1. Design and Screening: Utilizing computational methods such as molecular docking and virtual screening to identify potential inhibitor candidates based on their ability to bind to the BRAF protein.
  2. Chemical Synthesis: Following hit identification, chemical synthesis is performed to produce the compounds in sufficient quantities for biological testing.
  3. Optimization: Structure-activity relationship studies are conducted to optimize potency and selectivity against BRAF while minimizing off-target effects.

Technical Details

For example, the synthesis of vemurafenib involves multiple chemical reactions including amide bond formation and cyclization processes. The synthetic route is carefully designed to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

BRAF inhibitors generally share a common structural motif that allows them to fit into the ATP-binding pocket of the BRAF kinase domain. For instance, vemurafenib has a unique structure characterized by a 2-aminopyrimidine core linked to a phenyl group.

Data

The molecular formula for vemurafenib is C_23H_22F_2N_4O_2S, with a molecular weight of 489.51 g/mol. The three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm binding interactions with the BRAF protein.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the action of BRAF inhibitors is competitive inhibition at the ATP-binding site. This prevents ATP from binding and consequently halts downstream signaling pathways that promote cell proliferation.

Technical Details

In vitro assays often utilize enzyme kinetics to measure the inhibitory effect of compounds on BRAF activity. For example, measuring changes in phosphorylation levels of downstream targets like mitogen-activated protein kinase/extracellular signal-regulated kinase can provide insights into inhibitor efficacy.

Mechanism of Action

Process

BRAF inhibitors work by binding to the active site of the mutant BRAF protein, preventing its phosphorylation activity. This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations.

Data

Clinical studies have demonstrated that patients with metastatic melanoma harboring V600E mutations show significant improvement in progression-free survival when treated with selective BRAF inhibitors compared to conventional therapies.

Physical and Chemical Properties Analysis

Physical Properties

BRAF inhibitors such as vemurafenib are typically solid at room temperature with moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 130-132 °C for vemurafenib.
  • Log P: Indicates moderate lipophilicity, which is important for cellular uptake.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often include high-performance liquid chromatography for purity assessment and stability testing under various conditions.

Applications

BRAF inhibitors are primarily used in oncology, specifically for treating patients with metastatic melanoma that carries specific mutations in the BRAF gene. They have also shown efficacy in other cancers such as colorectal cancer and thyroid cancer when associated with BRAF mutations. Ongoing research is exploring their use in combination therapies with MEK inhibitors or immunotherapies to enhance treatment outcomes and overcome resistance mechanisms observed during therapy.

Properties

Product Name

BRAF inhibitor

IUPAC Name

N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide

Molecular Formula

C22H18F2N4O3S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27)

InChI Key

SUNCACOTKLUNHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.